Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate
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Overview
Description
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid and contains a trifluoromethyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-hydroxy-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-(trifluoromethyl)nicotinate.
Reduction: Formation of 6-hydroxy-4-(trifluoromethyl)nicotinyl alcohol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate
- Methyl 6-chloro-4-(trifluoromethyl)nicotinate
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
Uniqueness
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the nicotinate backbone. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
methyl 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-3-12-6(13)2-5(4)8(9,10)11/h2-3H,1H3,(H,12,13) |
InChI Key |
FRHSFVSYHWOCNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=O)C=C1C(F)(F)F |
Origin of Product |
United States |
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